molecular formula C10H10O2S B13854181 3-Ethyl-1-benzothiophene-5,6-diol

3-Ethyl-1-benzothiophene-5,6-diol

Cat. No.: B13854181
M. Wt: 194.25 g/mol
InChI Key: SFQMJDSSALOAKK-UHFFFAOYSA-N
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Description

3-Ethyl-1-benzothiophene-5,6-diol is a heterocyclic organic compound featuring a benzothiophene core substituted with an ethyl group at the 3-position and hydroxyl groups at the 5- and 6-positions. The ethyl substituent introduces steric bulk and hydrophobic character, influencing solubility and reactivity. This compound is of interest in materials science and medicinal chemistry due to its dual functionalization, which may enable applications in polymer synthesis, catalysis, or bioactive molecule development.

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3-ethyl-1-benzothiophene-5,6-diol

InChI

InChI=1S/C10H10O2S/c1-2-6-5-13-10-4-9(12)8(11)3-7(6)10/h3-5,11-12H,2H2,1H3

InChI Key

SFQMJDSSALOAKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=CC(=C(C=C21)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-benzothiophene-5,6-diol can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-benzothiophene-5,6-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-Ethyl-1-benzothiophene-5,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-benzothiophene-5,6-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its oxidation products may interact with cellular components, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Ethyl-1-benzothiophene-5,6-diol can be compared to other diol-containing compounds, though direct analogs are absent in the provided sources. Below is a comparative analysis based on general chemical principles and indirect evidence:

Table 1: Key Comparisons with Structurally or Functionally Related Compounds

Compound Core Structure Functional Groups Key Properties/Applications Evidence Reference
3-Ethyl-1-benzothiophene-5,6-diol Benzothiophene Ethyl, diol Potential for hydrogen bonding; applications in polymers or pharmaceuticals (speculative) N/A
1,6-Hexanediol Aliphatic chain Terminal diols High solubility in water; used in polyesters, polyurethanes, and plasticizers
Oxysterol derivatives Steroid backbone Diol, BTA linker Osteogenic activity; stimulates hedgehog signaling in bone disorders

Structural and Functional Insights

Core Structure Differences :

  • The benzothiophene core in 3-Ethyl-1-benzothiophene-5,6-diol confers aromaticity and rigidity, contrasting with the flexible aliphatic chain of 1,6-Hexanediol or the fused-ring steroid system in oxysterols . Aromatic systems typically exhibit higher thermal stability and lower solubility in polar solvents compared to aliphatic analogs.

Functional Group Reactivity: The diol groups in 1,6-Hexanediol are primary alcohols, enabling esterification or polymerization reactions . In contrast, the diols in 3-Ethyl-1-benzothiophene-5,6-diol are secondary alcohols adjacent to an aromatic ring, which may reduce nucleophilicity and alter reaction pathways.

Applications: 1,6-Hexanediol: Primarily industrial (polymers, coatings) due to its bifunctional reactivity and low toxicity . Oxysterols: Therapeutic use in bone regeneration via hedgehog pathway modulation .

Physicochemical Properties (Speculative)

  • Solubility : The aromatic benzothiophene core likely reduces water solubility compared to 1,6-Hexanediol but may enhance solubility in organic solvents.
  • Melting Point : Expected to be higher than aliphatic diols (e.g., 1,6-Hexanediol, mp 42–45°C ) due to aromatic stacking interactions.

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